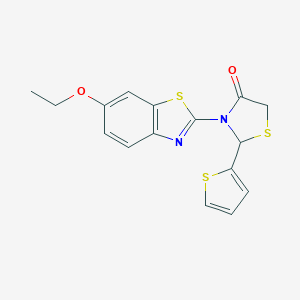
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that consists of a benzothiazole ring, a thiazolidinone ring, and a thienyl group. This compound has been found to exhibit various biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and signaling pathways that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis. It has also been found to have anti-cancer properties, and may be useful in the development of new cancer treatments. In addition, the compound has been found to have anti-oxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
The advantages of using 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one in lab experiments include its well-understood mechanism of action and its ability to exhibit various biochemical and physiological effects. However, the compound may also have limitations in certain experiments, such as those involving animal models, due to its potential toxicity.
将来の方向性
There are many potential future directions for research involving 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one. One potential direction is the development of new anti-inflammatory and anti-cancer treatments based on the compound. Another potential direction is the investigation of the compound's potential use in the prevention of oxidative stress-related diseases. Additionally, further studies may be needed to fully understand the compound's mechanism of action and potential toxicity in various experimental models.
合成法
The synthesis of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one involves the reaction of 2-aminothiophenol with 2-chloroacetyl chloride to form a thiazolidinone intermediate. This intermediate is then reacted with 6-ethoxy-2-mercaptobenzothiazole and potassium carbonate to form the final compound.
科学的研究の応用
3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
特性
分子式 |
C16H14N2O2S3 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
3-(6-ethoxy-1,3-benzothiazol-2-yl)-2-thiophen-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14N2O2S3/c1-2-20-10-5-6-11-13(8-10)23-16(17-11)18-14(19)9-22-15(18)12-4-3-7-21-12/h3-8,15H,2,9H2,1H3 |
InChIキー |
DMLJYMDAUYOKLL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(SCC3=O)C4=CC=CS4 |
正規SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(SCC3=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277617.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277618.png)

![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277622.png)
![5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277623.png)
![1-butyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277624.png)
![1-allyl-5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277625.png)

![2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B277627.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277631.png)
![1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277632.png)
![1-benzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277633.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277640.png)
